molecular formula C21H28ClNO2 B4034405 N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE

N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE

Cat. No.: B4034405
M. Wt: 361.9 g/mol
InChI Key: WYKPNQMGLHHMHV-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE is a synthetic organic compound that features an adamantane moiety, a chlorinated aromatic ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Chlorinated Phenol: The functionalized adamantane is reacted with 4-chloro-2-methylphenol under basic conditions to form the phenoxy derivative.

    Amidation Reaction: The phenoxy derivative is then reacted with butanoyl chloride or a similar reagent to form the final butanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural properties.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(ADAMANTAN-1-YL)-4-(4-CHLOROPHENOXY)BUTANAMIDE: Lacks the methyl group on the aromatic ring.

    N-(ADAMANTAN-1-YL)-4-(4-METHYLPHENOXY)BUTANAMIDE: Lacks the chlorine atom on the aromatic ring.

    N-(ADAMANTAN-1-YL)-4-(4-HYDROXYPHENOXY)BUTANAMIDE: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness

N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The adamantane moiety also contributes to its distinct properties, such as enhanced stability and lipophilicity.

Properties

IUPAC Name

N-(1-adamantyl)-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO2/c1-14-7-18(22)4-5-19(14)25-6-2-3-20(24)23-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-5,7,15-17H,2-3,6,8-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKPNQMGLHHMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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